![molecular formula C11H9NO4 B565880 2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid CAS No. 1152495-52-7](/img/structure/B565880.png)
2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
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Overview
Description
“2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid” is a chemical compound with the CAS Number: 1152495-52-7 . It has a molecular weight of 219.2 . The IUPAC name for this compound is oxo(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO4/c13-9-4-2-6-5-7(10(14)11(15)16)1-3-8(6)12-9/h1,3,5H,2,4H2,(H,12,13)(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .
Scientific Research Applications
Based on the information available, here is a comprehensive analysis of the scientific research applications of “2-Oxo-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid”, also known as “3,4-Dihydroquinoline-2-one 6-Oxoacetic Acid”:
Synthesis of Tetrahydropyrimidines
A study demonstrates a green approach for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines through C–H functionalization of methyl arenes and in situ generation of urea from UHP in a solvent-free condition .
O-Acylation Reactions
The compound has been used in O-acylation reactions to synthesize derivatives such as 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate using a triethylamine-mediated reaction .
Inhibitors Against Acetylcholinesterase Enzyme
New derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme .
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is represented by the GHS07 pictogram .
Mechanism of Action
Target of Action
It is a derivative of 3,4-dihydro-2-quinolone, which is used to prepare potent bicyclic peptide deformylase inhibitors with antibacterial effects .
Mode of Action
It is used to synthesize substituted iminopiperidines as inhibitors of human nitric oxide synthase isoforms . This suggests that it may interact with its targets by inhibiting their enzymatic activity, leading to a decrease in the production of nitric oxide.
Biochemical Pathways
Given its role as a precursor in the synthesis of inhibitors of human nitric oxide synthase isoforms , it can be inferred that it may affect the nitric oxide synthesis pathway.
Result of Action
As a precursor in the synthesis of inhibitors of human nitric oxide synthase isoforms , it can be inferred that its action may result in a decrease in the production of nitric oxide at the cellular level.
properties
IUPAC Name |
2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9-4-2-6-5-7(10(14)11(15)16)1-3-8(6)12-9/h1,3,5H,2,4H2,(H,12,13)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROBXYCNRXJCMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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